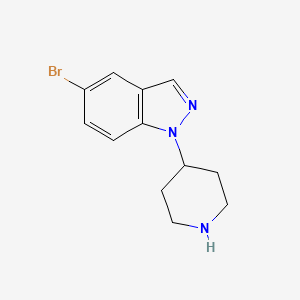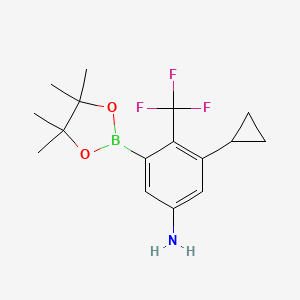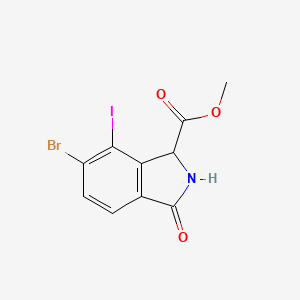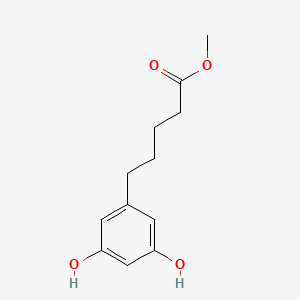
Methyl 5-(3,5-dihydroxyphenyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3,5-dihydroxyphenyl)pentanoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.253 g/mol. This compound is a derivative of phenylacetic acid and is characterized by the presence of hydroxyl groups on the phenyl ring, making it a phenolic compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dihydroxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. The resulting 3,5-dihydroxybenzoic acid is then esterified with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in 3,5-dihydroxybenzaldehyde can be oxidized to a carboxylic acid.
Esterification: The carboxylic acid is then esterified with methanol to form the ester.
Reduction: Reduction reactions can be performed to convert the ester back to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Oxidation: 3,5-Dihydroxybenzoic acid.
Esterification: this compound.
Reduction: 3,5-Dihydroxybenzyl alcohol or 3,5-dihydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3,5-dihydroxyphenyl)pentanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound's phenolic structure makes it useful in studying antioxidant properties and enzyme inhibition.
Industry: It is used in the production of fragrances and flavoring agents due to its phenolic nature.
Wirkmechanismus
The mechanism by which Methyl 5-(3,5-dihydroxyphenyl)pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxyphenylacetic acid
Flavonoids
Methyl 3,5-dihydroxyphenylacetate
3,5-Dihydroxybenzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
71186-11-3 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
methyl 5-(3,5-dihydroxyphenyl)pentanoate |
InChI |
InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,2-5H2,1H3 |
InChI-Schlüssel |
DJYFPGPIJHKWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



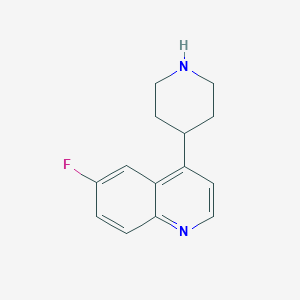
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)
![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)

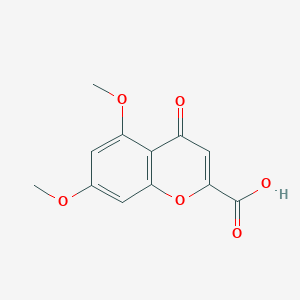
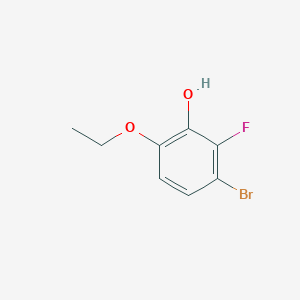
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
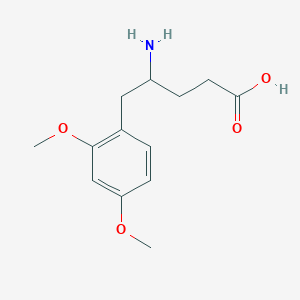
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
